Pipemidic acid
Overview
Description
Synthesis Analysis
Pipemidic acid has been reacted with magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium to form complexes . These compounds were characterized by the melting point, conductance studies, IR, UV, 1 H-NMR, CHN, and atomic absorption analysis . The results suggested oxygen atoms present at carbonyl and carboxylic group render the bidentate6 property to the pipemidic acid .
Molecular Structure Analysis
The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . Many characterization techniques, including FT-IR, DSC, Single XRD, and DFT calculations, were employed to analyze the salts’ structural and physicochemical properties .
Chemical Reactions Analysis
The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . The proton is transferred from oxalic, salicylic acid, and p-toluene sulfonic monohydrate to pyridine nitrogen of PMA .
Physical And Chemical Properties Analysis
The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . Many characterization techniques, including FT-IR, DSC, Single XRD, and DFT calculations, were employed to analyze the salts’ structural and physicochemical properties .
Scientific Research Applications
Antibacterial Efficacy
Pipemidic acid exhibits strong antibacterial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. It shows superior effectiveness compared to similar antibiotics like piromidic and nalidixic acids. Notably, it maintains its activity in various conditions, such as changes in serum, sodium cholate, and medium pH levels, and shows bactericidal action above minimal inhibitory concentrations (Shimizu et al., 1975). In experimental infections in mice, pipemidic acid demonstrated higher therapeutic activity than cephalexin, ampicillin, and carbenicillin, especially against bacteria resistant to nalidixic and piromidic acids (Shimizu et al., 1976).
Use in Veterinary Medicine
Pipemidic acid has been effectively used to treat recurrent urinary tract infections in small animals, particularly those caused by multiresistant strains of Escherichia coli and Proteus spp. Its application resulted in the successful elimination of these microorganisms from all treated animals (van Oosterom & Hartman, 1986).
Selective Digestive Tract Decontamination
The potential of pipemidic acid in selectively eliminating Gram-negative rods from the digestive tract was explored, particularly for preventing infections in granulocytopenic patients. This application could help maintain the colonization resistance of the gastrointestinal tract against environmental microorganisms (Muytjens et al., 1983).
Pharmacokinetics and Bioavailability
Pipemidic acid's pharmacokinetics reveal high oral bioavailability, with significant concentrations achieved in various organs and tissues. It is mostly excreted through the kidneys, achieving high levels in urine, making it particularly effective for urinary tract infections (Klinge et al., 1984).
Chemotherapy and Drug Design
Recent studies explore pipemidic acid derivatives for potential antimicrobial activity, focusing on designing new compounds that reduce side effects. These in silico studies suggest modifications to pipemidic acid can enhance drug potency while reducing adverse effects (Ngoepe & Moeno, 2020).
Innovative Formulations for Enhanced Activity
The formation of inclusion complexes with cyclodextrins, like Trimethyl-β-cyclodextrin, has been studied to improve the solubility and bioactivity of pipemidic acid. This approach showed promising results in increasing the antibacterial and tumor cytotoxic activities of pipemidic acid, suggesting potential for innovative drug formulations (Lavorgna et al., 2019).
Inhibitory Effects on Conjugal Transfer of R Plasmids
Pipemidic acid has been found to inhibit the conjugal transfer of R plasmids in Escherichia coli and Pseudomonas aeruginosa. This property is not due to its bactericidal activity but rather its ability to interfere with the transfer process, which could be significant in controlling the spread of antibiotic resistance (Nakamura et al., 1976).
Analytical Applications
Pipemidic acid has been the focus of various analytical studies. For instance, its determination in human urine using capillary electrophoresis and electrochemiluminescence detection is significant for monitoring its levels in patients undergoing treatment for urinary tract infections. This also helps in understanding its pharmacokinetics and therapeutic monitoring (Sun et al., 2010).
Interaction with Other Drugs
Studies have shown that pipemidic acid can affect the serum levels of other drugs when coadministered. For example, it might decrease the clearance of theophylline in the liver, indicating a need for caution when used in combination with certain medications (Niki et al., 1987).
Development of Drug Delivery Systems
Pipemidic acid has been used as a model drug in the development of mucoadhesive drug delivery systems for the urinary bladder. The use of polymers like chitosan and polycarbophil showed increased permeability of the bladder wall to pipemidic acid, indicating the potential for improved intravesical therapy applications (Grabnar et al., 2003).
Safety And Hazards
Future Directions
The emergence of bacterial resistance to the quinolones is a major factor that will determine the future clinical effectiveness of these agents . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future . The development of new multicomponent crystal forms of pipemidic acid is still underexplored .
properties
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHZPMXAZQZXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023479 | |
Record name | Pipemidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.322 mg/mL at 25 °C | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pipemidic acid | |
CAS RN |
51940-44-4 | |
Record name | Pipemidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51940-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipemidic acid [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipemidic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13823 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pipemidic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pipemidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipemidic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPEMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J5HVR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
Record name | Pipemidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.